molecular formula C24H23N5O2 B10754798 12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one

12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one

Cat. No.: B10754798
M. Wt: 413.5 g/mol
InChI Key: ROLAAOPXUWECGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML258 is a selective inhibitor that targets the interaction between the B-cell lymphoma 2-like 10 protein and the Bcl-2-interacting mediator of cell deathML258 has shown potential in cancer research due to its ability to induce apoptosis in cancer cells by disrupting the interaction between anti-apoptotic and pro-apoptotic proteins .

Preparation Methods

The synthesis of ML258 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent to form ML258. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale equipment for synthesis and purification .

Chemical Reactions Analysis

ML258 undergoes various chemical reactions, including:

    Oxidation: ML258 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of ML258 can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: ML258 can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Hydrolysis: ML258 can be hydrolyzed under acidic or basic conditions to form hydrolyzed products

Scientific Research Applications

ML258 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

ML258 exerts its effects by binding to the hydrophobic groove of the B-cell lymphoma 2-like 10 protein, thereby preventing the binding of pro-apoptotic proteins such as the Bcl-2-interacting mediator of cell death. This disruption leads to the activation of the apoptotic pathway, resulting in programmed cell death. The molecular targets of ML258 include the B-cell lymphoma 2-like 10 protein and other members of the B-cell lymphoma 2 family .

Comparison with Similar Compounds

ML258 is unique among BH3 mimetics due to its high selectivity for the B-cell lymphoma 2-like 10 protein. Similar compounds include:

ML258 stands out due to its specificity for the B-cell lymphoma 2-like 10 protein, making it a valuable tool for studying the role of this protein in apoptosis and cancer.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

12-[(4-methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one

InChI

InChI=1S/C24H23N5O2/c1-31-18-10-8-16(9-11-18)15-28-22(30)20-21(29-23(28)25-26-27-29)19-7-3-2-6-17(19)14-24(20)12-4-5-13-24/h2-3,6-11H,4-5,12-15H2,1H3

InChI Key

ROLAAOPXUWECGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N6C2=NN=N6

Origin of Product

United States

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